3-(4-Bromophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the family of heterocyclic compounds, which are characterized by their ring structures and the presence of at least one heteroatom. This compound is an important intermediate in the synthesis of various organic compounds, and is widely used in the synthesis of pharmaceuticals, dyes, and other materials. Its unique properties make it an attractive target for scientific research and industrial applications.
Scientific Research Applications
Pharmacology: Neuroprotective Agent Research
3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives have been studied for their potential neuroprotective effects. These compounds can inhibit oxidative stress markers like malondialdehyde (MDA), which is a biomarker for oxidative injury in cells and tissues. By modulating the levels of MDA, these derivatives could potentially protect neuronal cells from oxidative damage, which is a significant factor in neurodegenerative diseases .
Chemical Synthesis: Intermediate for Liquid Crystal Polymers
This compound serves as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phases. The bromophenyl group in 3-(4-Bromophenyl)-1,2,4-oxadiazole is particularly useful for creating main-chain liquid crystal polymers (MCLCPs) through Mizoroki–Heck polymerization, which are important materials for advanced display technologies .
Environmental Science: Aquatic Toxicology
The bromophenyl derivatives are used to assess the neurotoxic potential in aquatic organisms. For instance, studies have been conducted on rainbow trout alevins to investigate the impact of these compounds on acetylcholinesterase (AchE) activity, which is crucial for nerve pulse transmission. Such research helps in understanding the environmental impact of brominated compounds on marine life .
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve pulses’ transmission .
Mode of Action
Related compounds have been shown to inhibit the enzymatic activity of ache . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced survival organisms .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and lipid peroxides, leading to oxidative stress . Oxidative stress can negatively affect different cellular components .
Pharmacokinetics
A study on similar compounds suggests that they exhibit good to strong antimicrobial activity , which might suggest a favorable bioavailability profile.
Result of Action
Related compounds have been shown to significantly reduce ache levels . This reduction can lead to dramatic behavioral changes, body movement impairment, and even reduced survival organisms .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
3-(4-bromophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNOWMRFJKXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649573 | |
Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16013-07-3 | |
Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16013-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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